1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-8(13)9(3-1-4-9)10(14)5-2-6-11-7-10;/h11,14H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDENILXUFBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCCNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Cyclobutane Ring: This step often involves cyclization reactions under controlled conditions to ensure the correct ring formation.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxyl group or other functional groups are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield different alcohols or amines .
Scientific Research Applications
1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several cyclobutane- and piperidine-based derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Rigidity vs. In contrast, fluorinated cyclobutane derivatives (e.g., 3,3-difluorocyclobutane-1-carboxylic acid) retain conformational flexibility while improving metabolic stability via fluorine’s electron-withdrawing effects .
Solubility and Bioavailability :
- The hydrochloride salt form (common in all listed compounds) enhances aqueous solubility, critical for oral bioavailability. For example, 1-(pyridin-3-yl)cyclobutane-1-carboxylic acid HCl achieves improved solubility due to its aromatic pyridine ring .
- The hydroxyl group in the target compound may further increase polarity but could also introduce susceptibility to enzymatic oxidation.
Synthetic Utility: Fluorinated cyclobutane derivatives (e.g., AS57055, AS99463) are commercially available at high costs ($1151/g for AS99463), reflecting their demand in medicinal chemistry . Piperidine-containing analogs (e.g., 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid HCl) demonstrate the versatility of cyclobutane-carboxylic acids in generating diverse pharmacophores .
Research Implications and Gaps
- Pharmacological Potential: The hydroxypiperidine moiety may confer unique interactions with targets like GABA receptors or proteases, warranting further enzymatic assays.
- Synthetic Challenges : The steric hindrance of the bicyclic structure could complicate synthetic routes, necessitating optimization of methodologies used for fluorinated analogs .
- Data Limitations : Absence of direct experimental data (e.g., solubility, stability) for the target compound highlights the need for focused characterization studies.
Biological Activity
1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride, with the CAS number 2137981-17-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring connected to a piperidine derivative, which contributes to its unique biological properties. The molecular structure can be represented as follows:
- Molecular Formula : C11H18ClN2O2
- SMILES Notation : OC(=O)C1(CCC1)C1(O)CCCNC1.Cl
| Property | Value |
|---|---|
| Molecular Weight | 240.73 g/mol |
| Purity | 95% |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and antimicrobial properties.
Antioxidant Activity
Research indicates that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress. The presence of hydroxyl groups in the piperidine moiety enhances this activity.
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary assays indicate that this compound exhibits antimicrobial activity against a range of pathogens, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications in the piperidine ring or the cyclobutane structure can significantly influence its activity.
Table 2: Summary of SAR Studies
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group on piperidine | Increased antioxidant activity |
| Variation in cyclobutane substituents | Altered binding affinity to targets |
| Addition of halogens | Enhanced antimicrobial properties |
Study 1: In Vitro Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability, comparable to established antioxidants like ascorbic acid, with an IC50 value indicating potent activity.
Study 2: Anti-inflammatory Potential
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound reduced levels of TNF-alpha and IL-6 by approximately 50%, highlighting its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at low concentrations, suggesting it could be developed into a therapeutic agent for infections.
Q & A
Q. What are the key considerations for synthesizing 1-(3-Hydroxypiperidin-3-yl)cyclobutane-1-carboxylic acid hydrochloride?
Synthesis requires precise control of reaction conditions, including temperature (e.g., 80°C for 17 hours), solvent selection (ethanol or methanol), and stoichiometric ratios of intermediates like 3-hydroxypiperidine derivatives. Acid chloride intermediates may react with hydroxylated amines under anhydrous conditions to form cyclobutane-carboxylic acid derivatives . Catalysts and inert atmospheres (e.g., nitrogen) are often employed to minimize side reactions.
Q. What analytical techniques are recommended for structural characterization of this compound?
Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the cyclobutane and piperidine ring geometry .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS for protonated ions) .
- X-ray crystallography to resolve stereochemical ambiguities, particularly for the hydroxyl group on the piperidine ring .
Q. What are the documented pharmacological applications of this compound?
It serves as a precursor or intermediate in drug development, particularly for molecules targeting enzyme modulation (e.g., cyclopropane-containing drugs) or receptor interactions. Its rigid cyclobutane scaffold may enhance binding affinity in therapeutic candidates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Replicate experiments under standardized conditions to rule out instrumental variability.
- Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with empirical data .
- Variable-temperature NMR to assess dynamic effects like ring puckering in the piperidine moiety .
Q. What strategies optimize reaction yield while maintaining enantiomeric purity?
- Chiral resolution techniques : Use chiral HPLC or enzymatic resolution to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during cyclobutane formation to control stereochemistry .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real-time .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to predict binding modes.
- Quantum mechanical calculations : Evaluate transition states for cyclobutane ring-opening reactions to guide synthetic modifications .
- Machine learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations .
Q. What experimental approaches address stability challenges under physiological conditions?
- pH-dependent degradation studies : Use buffered solutions (pH 1–9) to identify labile functional groups (e.g., ester or amide bonds) .
- Accelerated stability testing : Expose the compound to heat (40–60°C) and humidity to simulate long-term storage .
- Protective group strategies : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
Q. How can statistical design of experiments (DoE) improve reaction optimization?
- Factorial designs : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions .
- Taguchi methods : Robustly optimize reactions for industrial scalability while minimizing cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
